molecular formula C16H12Cl3NO2 B1669705 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol CAS No. 83364-03-8

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol

Cat. No.: B1669705
CAS No.: 83364-03-8
M. Wt: 356.6 g/mol
InChI Key: ZATDYQOGSPTLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of D-15413 involves several steps:

Chemical Reactions Analysis

D-15413 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of D-15413 involves its interaction with estrogen receptors. The compound exhibits antiestrogenic properties, which contribute to its antineoplastic activity. It binds to estrogen receptors, inhibiting the growth of estrogen receptor-positive breast cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in the proliferation of hormone-dependent tumors .

Comparison with Similar Compounds

D-15413 is part of the 2-phenylindole class of compounds, which includes other similar compounds such as D-16726 and D-15414 . Compared to these compounds, D-15413 has shown unique properties in terms of its inhibitory effects on estrogen-dependent tumors. While D-16726 and D-15414 also exhibit antiestrogenic activity, D-15413 has demonstrated a distinct profile in various tumor models .

Similar Compounds

D-15413 stands out due to its specific structural features and its effectiveness in inhibiting the growth of certain types of tumors.

Properties

IUPAC Name

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO2/c1-2-20-14-6-9(22)3-11(17)10(14)7-15(20)16-12(18)4-8(21)5-13(16)19/h3-7,21-22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDYQOGSPTLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232300
Record name D 15413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83364-03-8
Record name D 15413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-370875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D 15413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-(2,6-DICHLORO-4-HYDROXYPHENYL)-1-ETHYL-1H-INDOL-6-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE44SE4G4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Reactant of Route 2
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Reactant of Route 3
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Reactant of Route 4
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4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Reactant of Route 5
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4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Reactant of Route 6
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4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol

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